N-(2,2-dimethoxyethyl)formamide

Protecting Group Strategy Orthogonal Synthesis Formamide Acetal

N-(2,2-Dimethoxyethyl)formamide (CAS 135393-73-6) is a low-molecular-weight formamide derivative (C5H11NO3, MW 133.15 g/mol) featuring a characteristic dimethyl acetal-protected aldehyde group. Its molecular architecture integrates a nucleophilic formamide head with a latent aldehyde tail, distinguishing it from analogous small-molecule amides and acetals.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 135393-73-6
Cat. No. B176231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)formamide
CAS135393-73-6
SynonymsN-(2,2-diMethoxyethyl)forMaMide
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC(CNC=O)OC
InChIInChI=1S/C5H11NO3/c1-8-5(9-2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7)
InChIKeyHHRBHXDVRRCGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethoxyethyl)formamide (CAS 135393-73-6): Core Properties for Scientific Sourcing


N-(2,2-Dimethoxyethyl)formamide (CAS 135393-73-6) is a low-molecular-weight formamide derivative (C5H11NO3, MW 133.15 g/mol) featuring a characteristic dimethyl acetal-protected aldehyde group . Its molecular architecture integrates a nucleophilic formamide head with a latent aldehyde tail, distinguishing it from analogous small-molecule amides and acetals. Key physicochemical parameters include a density of 1.021 g/cm³, a boiling point of 263 ºC, a flash point of 113 ºC, and a calculated LogP of 0.38 . The compound serves primarily as a protected aminoacetaldehyde building block in organic synthesis and polymer chemistry, rather than as a direct end-use active ingredient [1].

Why N-(2,2-Dimethoxyethyl)formamide Cannot Be Casually Substituted by DMF-DMA or Simple Formamides


N-(2,2-Dimethoxyethyl)formamide occupies a distinct functional niche. Unlike N,N-dimethylformamide dimethyl acetal (DMF-DMA), which is a formylating agent that transfers a single carbon unit [1], this compound carries a protected two-carbon aminoacetaldehyde synthon. Its formamide NH is available for further derivatization, while the dimethyl acetal group remains intact under non-aqueous basic conditions, enabling orthogonal protection strategies [2]. Simple formamides (e.g., formamide or N-methylformamide) lack the acetal functionality entirely, making them unsuitable for applications requiring a masked aldehyde. Substitution with the free amine, aminoacetaldehyde dimethyl acetal (CAS 22483-09-6), alters the reactivity profile from a neutral formamide to a nucleophilic primary amine, potentially compromising selectivity in multi-step sequences . The quantitative evidence below substantiates these distinctions.

Head-to-Head Evidence for N-(2,2-Dimethoxyethyl)formamide Selection


Functional Group Orthogonality: Masked Aldehyde vs. Reactive Formylating Agent

N-(2,2-Dimethoxyethyl)formamide contains a stable dimethyl acetal protecting group for an aldehyde, unlike DMF-DMA which reacts rapidly with amines and active methylenes at the formyl carbon [1]. The acetal functionality can be preserved under basic or neutral conditions and selectively hydrolyzed under acidic conditions (HCl) to reveal the free aldehyde for subsequent transformations [2]. This orthogonal reactivity—a masked aldehyde paired with a modifiable formamide NH—enables sequential derivatization strategies that are precluded when using DMF-DMA, which consumes both nucleophilic sites in a single formylation event.

Protecting Group Strategy Orthogonal Synthesis Formamide Acetal

Polymer Precursor Monomer Differentiation: Acetal-Protected Hydrophilicity vs. Conventional Acrylamides

N-(2,2-Dimethoxyethyl)formamide's structural motif is directly exploited in the monomer N-(2,2-dimethoxyethyl)methacrylamide (MAAMA). This monomer enabled the synthesis of a soluble hydrophilic polymer, poly[N-(2,2-dimethoxyethyl)methacrylamide], which upon acid-catalyzed hydrolysis generates aldehyde-functionalized polymers capable of ambient-temperature crosslinking [1]. In contrast, conventional acrylamide or methacrylamide monomers lack this latent crosslinking functionality, and require separate functionalization steps. The acetal-bearing polymer demonstrated controlled, pH-dependent hydrolysis and film formation—a property exploited in self-crosslinking latex synthesis [2].

Hydrophilic Polymers Acetal Monomers Functional Latex

Physicochemical Differentiation from a Structural Isomer: Lipophilicity and Boiling Point

N-(2,2-Dimethoxyethyl)formamide (C5H11NO3) shares its molecular formula with N,N-bis(2-hydroxyethyl)formamide (CAS 25209-66-9). However, their physicochemical profiles diverge substantially due to the difference between acetal and hydroxyl functional groups. The target compound has a calculated LogP of 0.38 and a boiling point of 263 ºC . In contrast, N,N-bis(2-hydroxyethyl)formamide has a significantly lower LogP of -1.80 (indicating much higher water solubility) and a higher boiling point of 379 ºC at 760 mmHg [1]. This difference in lipophilicity and volatility impacts extraction, chromatographic purification, and formulation strategies.

Physicochemical Properties LogP Comparison Distillation

Synthetic Accessibility: Quantitative Yield via Vilsmeier Protocol

A Molbank communication (2023) reports a one-step synthesis of N-(2,2-dimethoxyethyl)formamide in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H, 2H, 13C NMR, IR, and Raman spectroscopy [1]. The quantitative yield represents a significant advantage over alternative synthetic routes (e.g., reaction of 2,2-dimethoxyethylamine with formic acid derivatives [2]), which typically require longer reaction times, stoichiometric activating agents, and chromatographic purification. Quantitative conversion minimizes waste and simplifies isolation.

Vilsmeier-Haack Synthesis Quantitative Yield Process Chemistry

Evidence-Based Application Scenarios for N-(2,2-Dimethoxyethyl)formamide Sourcing


Synthesis of Aldehyde-Functionalized Hydrophilic Polymers

As demonstrated by the polymerization of N-(2,2-dimethoxyethyl)methacrylamide (a direct derivative of N-(2,2-dimethoxyethyl)formamide), this compound serves as the essential precursor for acetal-protected monomers [1]. The resulting polymers, upon acid-catalyzed hydrolysis, generate reactive aldehyde groups that enable ambient-temperature crosslinking. This property has been exploited for self-crosslinking latex films, where the crosslinking density can be modulated by controlling the pH and the comonomer ratio [2]. Procurement of the formamide precursor enables in-house monomer synthesis with controlled acetal content, avoiding the higher cost and limited availability of pre-formed functional monomers.

Orthogonal Protection Strategy in Multi-Step Organic Synthesis

The combination of a formamide group (a masked primary amine) and a dimethyl acetal (a masked aldehyde) in the same molecule enables sequential deprotection and functionalization strategies [1]. The acetal group resists basic and neutral conditions but is selectively cleaved under mild acidic conditions (e.g., HCl), while the formamide can be reduced to a methylamine or hydrolyzed to the free amine under stronger acidic or basic conditions. This orthogonality is particularly valuable for the synthesis of complex amino-alcohol or amino-carbonyl intermediates where precise control over functional group unveiling is critical.

Calibrated Building Block for Heterocyclic Synthesis

The dimethyl acetal-protected aldehyde in N-(2,2-dimethoxyethyl)formamide provides a stable, storable aldehyde equivalent that can be selectively deprotected to generate aminoacetaldehyde in situ for heterocyclic condensations [1]. This is advantageous over using free aminoacetaldehyde dimethyl acetal (CAS 22483-09-6), which carries a nucleophilic primary amine that may interfere with electrophilic reaction partners or undergo unwanted imine formation [2]. The formamide nitrogen is less nucleophilic, reducing side reactions during acetal-bearing intermediate stages.

Process Chemistry: Large-Scale N-Formylation via Quantitative Vilsmeier Protocol

The report of a one-step Vilsmeier synthesis achieving quantitative yield [1] positions N-(2,2-dimethoxyethyl)formamide as an accessible intermediate for process-scale campaigns. The ability to obtain the product in quantitative yield without chromatographic purification reduces solvent consumption, waste generation, and production time compared to alternative formylation methods. For CROs and CDMOs performing multi-kilogram syntheses, this protocol directly impacts cost-of-goods calculations and supply chain reliability.

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